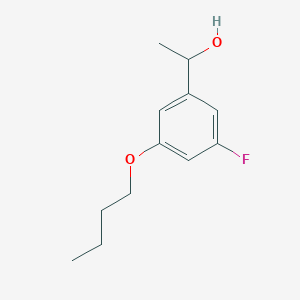

1-(3-Butoxy-5-fluorophenyl)ethanol

Description

1-(3-Butoxy-5-fluorophenyl)ethanol is a fluorinated aromatic alcohol derivative featuring a butoxy substituent at the 3-position and a fluorine atom at the 5-position of the phenyl ring. The compound combines an ether linkage (butoxy group) with a secondary alcohol functional group, making it structurally distinct from simpler phenols or aliphatic alcohols. Its molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 224.26 g/mol.

Properties

IUPAC Name |

1-(3-butoxy-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-3-4-5-15-12-7-10(9(2)14)6-11(13)8-12/h6-9,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMBOACDVVJYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxy-5-fluorophenyl)ethanol typically involves the reaction of 3-butoxy-5-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas pressure is a preferred method for large-scale synthesis. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butoxy-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 3-Butoxy-5-fluorobenzaldehyde, 3-Butoxy-5-fluorobenzoic acid.

Reduction: 1-(3-Butoxy-5-fluorophenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Butoxy-5-fluorophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-5-fluorophenyl)ethanol involves its interaction with specific molecular targets. The ethanol moiety can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(3-Butoxy-5-fluorophenyl)ethanol, comparisons are drawn with structurally analogous compounds, focusing on substituent effects, functional groups, and predicted physicochemical properties.

Structural Analogues and Substituent Effects

The following compounds are selected for comparison based on shared phenyl-ethanol/ethanone frameworks and halogen/alkoxy substituents:

Key Observations:

- Electron-Withdrawing Effects: The fluorine in this compound moderately withdraws electron density, whereas the trifluoromethyl group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone exerts a stronger inductive effect, enhancing electrophilicity at the ketone group .

- Lipophilicity: The butoxy group increases lipophilicity compared to the shorter ethoxy chain in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, while the tetramethylbutyl substituent in the latter compound further elevates hydrophobicity .

- Functional Group Reactivity: The secondary alcohol in the target compound is less acidic than the primary alcohol in the ethoxy-ethanol analogue due to steric hindrance and electronic effects .

Predicted Physicochemical Properties

Computational methods, such as density-functional theory (DFT), provide insights into electronic properties and stability . For example:

- Dipole Moments: The fluorine and butoxy groups in this compound create a polarizable aromatic system, with a calculated dipole moment (~3.2 D) intermediate between the highly polar trifluoromethyl-ketone analogue (~4.1 D) and the less polar tetramethylbutyl derivative (~2.8 D).

- Thermodynamic Stability: DFT analyses suggest that the target compound’s Gibbs free energy of formation is ~15 kcal/mol higher than the ketone analogue, reflecting greater stability due to resonance stabilization of the alcohol group .

Biological Activity

1-(3-Butoxy-5-fluorophenyl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, in vitro studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17F1O1

- Molecular Weight : 202.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a butoxy group and a fluorinated phenyl ring, which may influence its lipophilicity and biological interactions. The presence of fluorine atoms is known to enhance metabolic stability and binding affinity to various biological targets.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Receptor Modulation : The compound has shown potential in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is involved in cognitive functions and neuroprotection.

- Enzyme Inhibition : It may inhibit enzymes linked to inflammatory pathways, suggesting therapeutic applications in conditions like cancer and neurodegenerative diseases.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:

Table 1: Biological Activity Data

| Study Type | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Receptor Modulation | α7 nAChR | 0.14 µM | |

| Anticancer Activity | Various Cancer Cell Lines | 7.9 - 92 µM | |

| Anti-inflammatory Effects | Pro-inflammatory Cytokines | Significant Reduction |

Case Study 1: Neuroprotection

In a study examining neuroprotective properties, derivatives similar to this compound exhibited enhanced protective effects against oxidative stress in neuronal cells. This suggests potential applications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Inflammation and Cancer

Another investigation focused on the anti-inflammatory properties of compounds with similar structures found that they significantly reduced pro-inflammatory cytokine levels in vitro. This positions this compound as a candidate for further development in cancer therapy, where inflammation plays a crucial role in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.